molecular formula C23H29N3O3S B3601765 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide

Cat. No.: B3601765
M. Wt: 427.6 g/mol
InChI Key: MTLSQUNSJCQDHU-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its isoquinoline and piperidine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide typically involves a multi-step process. The initial step includes the preparation of the isoquinoline derivative, followed by the introduction of the acetamide group. The final step involves the sulfonylation reaction to attach the piperidinyl group. This synthetic route requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized synthetic routes that use cost-effective reagents and scalable reaction conditions. The key considerations in industrial production are the availability of raw materials, the efficiency of the synthesis process, and the environmental impact of the reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of ketones or carboxylic acids.

  • Reduction: It can also be reduced, typically in the presence of hydrogen gas and a metal catalyst, leading to the formation of amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

  • Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

  • Substitution: Reagents like halogenated solvents or strong bases are employed under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for more complex organic molecules.

  • Biology: Investigated for its potential role in biological pathways and as a tool for studying cell signaling.

  • Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

  • Industry: Employed in the development of new materials with unique properties.

Mechanism of Action

When comparing 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide to similar compounds, several key differences stand out:

  • Structural Uniqueness: The combination of the isoquinoline and piperidine moieties is relatively uncommon and contributes to its unique reactivity.

  • Chemical Properties: Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research.

Comparison with Similar Compounds

  • N-(4-(4-Methylpiperidin-1-yl)phenyl)-2-(1H-isoquinolin-2-yl)acetamide

  • N-(4-(4-Methylpiperidin-1-yl)phenyl)-2-(3,4-dihydroisoquinolin-1(2H)-yl)acetamide

This should provide a comprehensive overview of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide. Any area that sparks more curiosity?

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-18-10-14-26(15-11-18)30(28,29)22-8-6-21(7-9-22)24-23(27)17-25-13-12-19-4-2-3-5-20(19)16-25/h2-9,18H,10-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLSQUNSJCQDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
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2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
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2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
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2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
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2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
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2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide

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